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Compound of Interest

Compound Name: Dihydrojasmone

Cat. No.: B1670601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical and

physicochemical data for Dihydrojasmone (3-methyl-2-pentyl-2-cyclopenten-1-one). Due to a

lack of readily available experimental thermochemical data in the current literature, this

document presents predicted values and outlines the standard experimental protocols that

would be employed for their determination.

Physicochemical Properties of Dihydrojasmone
Dihydrojasmone is a synthetic aroma compound with a characteristic fruity, jasmine-like odor.

[1] It is a colorless to pale yellow liquid.[1] Its key physicochemical properties are summarized

in the table below.
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Property Value Source

Molecular Formula C₁₁H₁₈O [1][2]

Molecular Weight 166.26 g/mol [2]

Boiling Point 120-121 °C at 12 mmHg [3]

112 °C [1]

Density 0.916 g/mL at 25 °C [3]

0.9120 – 0.9220 kg/L at 20°C

Flash Point 96 °C (closed cup) [2][3]

Refractive Index n20/D 1.479 [3]

1.4760 – 1.4810 at 20°C

Vapor Pressure 0.010000 mmHg @ 20.00 °C [4]

Appearance Colorless to pale yellow liquid [1]

Predicted Thermochemical Data
The following table presents predicted thermochemical data for Dihydrojasmone, calculated

using the Joback Method. It is important to note that these are theoretical estimations and have

not been experimentally verified.
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Property Value Unit Temperature (K)

Ideal Gas Heat

Capacity (Cpg)
367.24 J/mol·K 547.97

383.69 J/mol·K 582.48

399.40 J/mol·K 616.98

414.36 J/mol·K 651.49

428.57 J/mol·K 685.99

442.06 J/mol·K 720.50

454.82 J/mol·K 755.00

Enthalpy of Formation

(hf)
Not Available

Gibbs Free Energy of

Formation (gf)
Not Available

Entropy (S) Not Available

Source: Cheméo[5]

Experimental Protocols for Thermochemical Data
Determination
The determination of thermochemical properties such as enthalpy of formation, heat capacity,

and entropy for an organic compound like Dihydrojasmone would typically involve calorimetric

and spectroscopic techniques.

3.1. Calorimetry

Calorimetry is the science of measuring the heat of chemical reactions or physical changes.[6]

Bomb Calorimetry (for Enthalpy of Combustion and Formation): This technique is used to

measure the heat of combustion of a substance.[7] The organic compound is placed in a

sealed container (the "bomb"), which is filled with oxygen and submerged in a known volume
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of water.[6] The sample is ignited, and the heat released by the combustion reaction is

absorbed by the bomb and the surrounding water, causing a temperature increase.[6] By

measuring this temperature change and knowing the heat capacity of the calorimeter, the

enthalpy of combustion can be calculated. The standard enthalpy of formation can then be

derived using Hess's Law.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures

the heat flow into or out of a sample as it is heated, cooled, or held at a constant

temperature.[8] It can be used to determine the heat capacity of Dihydrojasmone as a

function of temperature. The instrument measures the difference in heat flow between the

sample and a reference material.[8]

3.2. Spectroscopy

Spectroscopic methods can be used to determine thermodynamic quantities by analyzing the

energy levels of a molecule.[9]

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can be

used to determine the fundamental vibrational frequencies of a molecule. From these

frequencies, statistical thermodynamics can be used to calculate the vibrational contributions

to the heat capacity, entropy, and other thermodynamic functions.

Microwave Spectroscopy: This technique can provide information about the rotational energy

levels of a molecule, which can be used to calculate the rotational contributions to the

thermodynamic properties.

Synthesis of Dihydrojasmone
One common method for the synthesis of Dihydrojasmone is through the intramolecular aldol

condensation of 2,5-undecanedione.[2] This precursor can be prepared by the reaction of

heptanal with 3-buten-2-one.[2] Another synthetic route starts from levulinic acid.[10]

Below is a diagram illustrating a generalized synthesis pathway for Dihydrojasmone.
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Route 1: From Levulinic Acid

Route 2: From Heptanal
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Caption: Synthesis Pathways for Dihydrojasmone.
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Conclusion
While experimental thermochemical data for Dihydrojasmone is not extensively documented

in publicly available literature, this guide provides key physicochemical properties and

predicted thermochemical values. Furthermore, it outlines the standard, well-established

experimental methodologies that would be utilized to obtain accurate thermochemical data for

this compound. The provided synthesis pathways offer valuable information for researchers in

the fields of organic synthesis and fragrance chemistry. Further experimental investigation is

warranted to definitively determine the thermochemical properties of Dihydrojasmone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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